4,5-Dianilinophthalimide (DAPH) is a synthetic organic compound that belongs to the class of phthalimide derivatives. It has gained significant attention in scientific research due to its diverse biological activities and potential therapeutic applications. DAPH acts as a protein-tyrosine kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR) signal transduction pathway. [, , , , ]
Future Directions
Structure-Activity Relationship (SAR) Studies: Further investigations into the SAR of DAPH and its analogs are crucial to optimize its potency and selectivity for specific therapeutic targets. [] This knowledge can guide the development of more effective and targeted therapies.
Clinical Development for AML: DAPH's ability to induce myeloid differentiation in AML cells warrants clinical trials to evaluate its efficacy as a potential differentiation therapy for this disease. [, ]
Exploration of EGFR-Independent Mechanisms: Further research is needed to fully elucidate the EGFR-independent mechanisms by which DAPH exerts its effects, particularly in the context of AML differentiation and other non-cancer applications. []
Related Compounds
Gefitinib (Iressa)
Compound Description: Gefitinib, commercially known as Iressa, is an FDA-approved epidermal growth factor receptor (EGFR) inhibitor primarily used for treating certain types of non-small cell lung cancer. [, ] Interestingly, gefitinib also demonstrates the ability to promote myeloid differentiation in acute myeloid leukemia (AML) cells, even in the absence of detectable EGFR expression. [, ] This suggests an EGFR-independent mechanism of action for gefitinib in this context.
Relevance: The identification of gefitinib's differentiation-inducing effect in AML stemmed from research on 4,5-dianilinophthalimide (DAPH1), a known EGFR kinase inhibitor. [, ] Like DAPH1, gefitinib displays this unique activity in AML cells, prompting further investigation into this shared characteristic despite their structural differences. This finding highlights potential novel therapeutic applications for both compounds in AML treatment.
4-(4'-Hydroxyanilino)-5-anilinophthalimide
Compound Description: 4-(4'-Hydroxyanilino)-5-anilinophthalimide is a monohydroxylated derivative of 4,5-dianilinophthalimide (DAPH). It's produced via microbial hydroxylation of DAPH using specific fungal strains like Beauveria bassiana and Cunninghamella elegans. []
Relevance: This compound is a direct metabolite of 4,5-dianilinophthalimide, highlighting the potential for structural modification through microbial biotransformation. [] The presence of the hydroxyl group may alter the compound's pharmacological properties and warrants further investigation.
4,5-Bis(4'-hydroxyanilino)phthalimide
Compound Description: 4,5-Bis(4'-hydroxyanilino)phthalimide is a dihydroxylated derivative of 4,5-dianilinophthalimide. Similar to the monohydroxylated derivative, it's also produced through microbial hydroxylation of DAPH, specifically using the fungal strain Cunninghamella elegans. []
Relevance: As a dihydroxylated derivative of 4,5-dianilinophthalimide, this compound presents a further modification of the parent structure. [] The introduction of a second hydroxyl group can significantly impact the molecule's polarity, reactivity, and potential biological activity compared to both 4,5-dianilinophthalimide and the monohydroxylated derivative.
Transforming Growth Factor-α (TGF-α)
Compound Description: Transforming growth factor-alpha (TGF-α) is a ligand for the epidermal growth factor receptor (EGFR). It's found in higher concentrations than EGF in the brain. [, ] Studies show that TGF-α can protect neurons from ischemic damage. [, ] This neuroprotective effect is mediated through EGFR activation.
Relevance: Research indicates that both 4,5-dianilinophthalimide and TGF-α exert their effects by interacting with EGFR. [, ] While 4,5-dianilinophthalimide acts as an inhibitor of EGFR tyrosine kinase activity, TGF-α functions as an agonist, activating the receptor. This contrasting relationship highlights the diverse roles EGFR plays in cellular processes and its potential as a therapeutic target.
Dehydroisoandrosterone (DHEA)
Compound Description: Dehydroisoandrosterone (DHEA) is an endogenous steroid hormone. Research suggests it could be a potential therapeutic drug for pressure overload-induced left or right ventricular hypertrophy. [] This is attributed to its ability to regulate specific genes associated with fibrosis.
Relevance: DHEA emerges as a potential therapeutic agent for cardiac hypertrophy alongside 4,5-dianilinophthalimide. [] While their mechanisms might differ, both compounds show promise in addressing pressure overload-induced cardiac remodeling. Further research is needed to understand their individual and potential synergistic effects in managing cardiac hypertrophy.
Iloprost
Compound Description: Iloprost is a synthetic analog of prostacyclin, a naturally occurring prostaglandin. It acts as a vasodilator and inhibits platelet aggregation. []
Relevance: Iloprost is identified alongside 4,5-dianilinophthalimide as a potential therapeutic drug for both left and right ventricular hypertrophy. [] This suggests that both compounds, despite their different mechanisms of action, might offer therapeutic benefits in managing cardiac hypertrophy.
Staurosporine Aglycone (K252c)
Compound Description: Staurosporine aglycone, also known as K252c, is a potent inhibitor of various protein kinases, including protein kinase C. It displays activity against amyloid β fibrillization and enhances the degradation of preformed aggregates of mutant Notch3. []
Relevance: Similar to 4,5-dianilinophthalimide, staurosporine aglycone demonstrates activity against amyloid β fibrillization. [] This shared characteristic, despite their structural differences, emphasizes the potential of targeting amyloid aggregation as a therapeutic strategy for Alzheimer's disease and other amyloid-related disorders.
Source and Classification
4,5-Dianilinophthalimide is synthesized from phthalimide derivatives through palladium-catalyzed amination reactions. It belongs to a class of compounds known for their biological activity against protein-tyrosine kinases, making it significant in medicinal chemistry and drug development.
Synthesis Analysis
The synthesis of 4,5-Dianilinophthalimide typically employs palladium-catalyzed amination as the key method. The process involves the coupling of phthalimide with substituted anilines under specific conditions to form the desired product.
Synthetic Route
Starting Materials: Phthalimide and substituted anilines are used as starting materials.
Catalyst: A palladium catalyst facilitates the reaction.
Reaction Conditions: The reaction is generally conducted under inert atmosphere conditions (e.g., nitrogen) to prevent oxidation.
Yield: The coupling reactions typically yield high amounts of product, allowing for the rapid synthesis of various analogues.
This method has been shown to be modular, enabling the incorporation of different nucleophiles into the molecular framework, which can lead to a variety of derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of 4,5-Dianilinophthalimide features two aniline groups attached to a phthalimide core.
Structural Characteristics
Core Structure: The phthalimide moiety consists of a five-membered ring with two carbonyl groups.
Aniline Substituents: The presence of two phenylamine groups at positions 4 and 5 enhances its interaction with biological targets.
Conformation: The spatial arrangement allows for effective binding to protein-tyrosine kinases due to the presence of hydrogen bond donors and acceptors.
The structural properties contribute significantly to its mechanism of action as a selective inhibitor of protein-tyrosine kinases.
Chemical Reactions Analysis
4,5-Dianilinophthalimide can participate in various chemical reactions:
Types of Reactions
Oxidation: Under specific conditions, it can be oxidized to form quinone derivatives.
Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: It can be reduced to yield corresponding amine derivatives.
Reagents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reactions: The aniline groups can undergo electrophilic substitution.
Electrophiles: Alkyl halides or acyl chlorides are commonly used in these reactions.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted aniline derivatives.
Mechanism of Action
The mechanism by which 4,5-Dianilinophthalimide exerts its biological effects primarily involves its action as a protein-tyrosine kinase inhibitor.
Inhibition Mechanism
Binding Affinity: It competes with ATP for binding at the active site of protein-tyrosine kinases such as EGFR.
Selectivity: The compound demonstrates high selectivity towards EGFR over other kinases, which is beneficial in minimizing side effects during therapeutic applications.
Biological Impact: Inhibition leads to reduced phosphorylation of downstream signaling molecules involved in cell proliferation and survival pathways.
Physical and Chemical Properties Analysis
While specific physical properties like melting point and boiling point are not extensively documented, some general characteristics can be inferred:
Properties
These properties influence its handling and application in laboratory and industrial settings.
Applications
4,5-Dianilinophthalimide has a diverse range of applications across various scientific fields:
Scientific Applications
Medicinal Chemistry: Investigated as a potential therapeutic agent for diseases associated with dysregulated protein-tyrosine kinase activity, such as certain cancers.
Biological Research: Utilized in studies focusing on signal transduction pathways involving EGFR and other related kinases.
Neuroscience: Shows promise in reversing neurotoxic fibril formation associated with neurodegenerative diseases like Alzheimer's disease.
Pharmaceutical Development: Acts as a building block for synthesizing more complex therapeutic agents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cevoglitazar, also known as LBM-642, is a PPARɑ agonist and PPARγ agonist potentially for the treatment of type 2 diabetes and lipid metabolism. Cevoglitazar potently reduces food intake and body weight in obese mice and cynomolgus monkeys. Cevoglitazar was as effective as pioglitazone at improving glucose tolerance.
Cevine is a steroid consisting of cevane having an oxygen bridge between positions 4 and 9 and carrying seven additional hydroxy substituents. It has a role as an insecticide. It derives from a hydride of a cevane.
CF-1743 is a highly potent anti-varicella zoster virus nucleoside. CF-1743 proved to be significantly more potent than all reference anti-VZV compounds as measured either by inhibition of infectious virus particles and/or by viral DNA load.
CF53 is a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor (IC50 = 11.7 nM; Ki < 1 nM to BRD4 BD1, oral F = 71.3% in mice).
CFI-400936 is a potent and selective TTK inhibitor with potential anticancer activity. This potent inhibitor of TTK (IC50=3.6nM) demonstrated good activity in cell based assay and selectivity against a panel of human kinases.
CFI-401980 a potent and selective, novel class of TTK inhibitor (TKK Ki = 0.8 nM; HCT116 GI50 = 13 nM, rat PK: oral BA =97%). CFI-401980 demonstrate a strong anti-proliferative activity in a panel of human cancer cell lines (HCT116 GI50 < 15 nM) and good rodent pharmacokinetics (oral %F 97 %). TTK/Mps1 is a key kinase controlling progression of cell division via participation in the mitotic spindle assembly checkpoint and is overexpressed in a number of human cancers.